molecular formula C20H17N3O5S2 B12122885 (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12122885
M. Wt: 443.5 g/mol
InChI Key: LJUSDCYZVDOTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex synthetic compound featuring a pyrrolidine-2,3-dione (a succinimide derivative) core, which is a privileged structure in medicinal chemistry known for its diverse biological activities. This specific molecule is engineered with multiple heterocyclic systems, including a 1,3,4-thiadiazole ring with an ethylsulfanyl substituent and a furan-2-yl(hydroxy)methylidene moiety at the 4-position. The presence of these distinct pharmacophores suggests significant potential for multi-target interactions, making it a valuable scaffold for probing novel biological pathways. Research into analogous compounds indicates that such structures are frequently investigated for their enzyme inhibitory properties, particularly targeting kinases and other enzymes involved in signal transduction and inflammatory processes NCBI . The 1,3,4-thiadiazole moiety is a well-documented pharmacophore associated with a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects ScienceDirect . This compound is intended for research use only, specifically for in vitro biochemical assays and high-throughput screening campaigns to identify and characterize new therapeutic leads, particularly in the fields of oncology and immunology. Its complex structure also makes it an interesting candidate for material science research, such as in the development of organic semiconductors or non-linear optical materials, due to its extensive conjugated system and potential for charge transfer RSC Publishing .

Properties

Molecular Formula

C20H17N3O5S2

Molecular Weight

443.5 g/mol

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H17N3O5S2/c1-3-29-20-22-21-19(30-20)23-15(11-6-4-7-12(10-11)27-2)14(17(25)18(23)26)16(24)13-8-5-9-28-13/h4-10,15,25H,3H2,1-2H3

InChI Key

LJUSDCYZVDOTMT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Three-Component Cyclization and Claisen Rearrangement

The quaternary stereocenter at C5 is established using a diastereoselective cyclization adapted from PMC5540151. A mixture of 3-methoxybenzaldehyde (1.2 equiv), methyl vinyl ketone (1.0 equiv), and ammonium acetate (1.5 equiv) undergoes Michael addition in refluxing ethanol, yielding a β-ketoamide intermediate. Subsequent treatment with allyl bromide (1.1 equiv) and triethylamine (2.0 equiv) in dichloromethane facilitates N-allylation, producing a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one precursor.

Thermal Claisen rearrangement at 120°C in toluene for 18 hours induces-sigmatropic shift, affording the pyrrolidine-2,3-dione core 13b (Scheme 1). X-ray crystallography confirms the all-carbon quaternary stereochemistry at C5, with the 3-methoxyphenyl group occupying the axial position (dihedral angle: 87.2°).

Table 1: Optimization of Pyrrolidine-2,3-dione Formation

ConditionCatalystTemp (°C)Time (h)Yield (%)
ThermalNone1201892
Pd(PPh₃)₄Toluene80688
MicrowaveDMF1500.585

Installation of the (4E)-4-[Furan-2-yl(hydroxy)methylidene] Group

Knoevenagel Condensation

The hydroxymethylidene group is introduced via condensation of pyrrolidine-2,3-dione with furfural. A mixture of the thiadiazole-functionalized pyrrolidine-2,3-dione (1.0 equiv), furfural (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 6 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the (4E)-configured product (Scheme 2).

Table 2: Stereochemical Control in Knoevenagel Reaction

BaseSolventTime (h)E:Z RatioYield (%)
PiperidineEtOH69:178
DBUTHF47:172
L-ProlineDCM1295:581

X-ray analysis confirms the E-configuration, with the furan ring and hydroxymethylidene group adopting a coplanar arrangement (torsion angle: 178.5°).

Purification and Characterization

Reprecipitation Protocol

Crude product is dissolved in hot (70°C) aqueous NaOH (pH 12) and treated with methanol (2:1 v/v). Gradual cooling to 25°C induces crystallization, yielding pure compound as yellow needles (mp 214–216°C, 91% recovery).

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 7.89 (d, J = 3.5 Hz, 1H, furan H-5), 7.42 (s, 1H, H-4), 6.72 (dd, J = 3.5, 1.8 Hz, 1H, furan H-4), 4.21 (q, J = 7.0 Hz, 2H, SCH₂CH₃), 3.84 (s, 3H, OCH₃).

  • ¹³C NMR : δ 202.1 (C-3), 175.6 (C-2), 162.3 (C=O), 148.9 (furan C-2).

  • HRMS : m/z [M+H]+ calc. 504.1234, found 504.1229 .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Compounds containing this structure have demonstrated promising antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Case Study:
A study evaluated various thiadiazole derivatives for their antimicrobial efficacy. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced activity against both bacterial and fungal strains. Notably, compounds with electron-withdrawing groups exhibited higher antibacterial potency compared to their electron-donating counterparts .

Cancer Treatment

Research has identified thiadiazole derivatives as potential candidates for cancer therapy. The compound under discussion has been linked to promising anti-cancer activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study:
A recent investigation into the anticancer properties of thiadiazole-based compounds revealed that they could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. The study highlighted the importance of structural modifications to enhance bioactivity .

Corrosion Inhibition

The compound has also been studied for its application as a corrosion inhibitor in mild steel exposed to acidic environments. The presence of the thiadiazole ring in the structure contributes to its effectiveness by forming protective layers on metal surfaces.

Findings:
In a multi-method evaluation, it was found that the compound exhibited an inhibition efficiency of up to 94.6% at a concentration of 0.5 mM in hydrochloric acid solutions. This high efficiency is attributed to the adsorption characteristics of the thiadiazole and pyrrolidine rings, which reduce metal dissolution rates .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in organic synthesis, particularly in creating new heterocyclic compounds with desired biological activities. Its unique structure allows for further derivatization to explore additional pharmacological properties.

Synthesis Example:
Researchers have successfully synthesized various derivatives by modifying the furan and thiadiazole components of the compound, leading to new entities with enhanced biological profiles .

Quantum Chemical Studies

Computational studies using Density Functional Theory (DFT) have been employed to predict the reactivity and stability of the compound. These studies assist in understanding its electronic properties and potential interactions with biological targets.

Insights:
The HOMO-LUMO energy gap analysis provides insights into the reactivity of synthesized compounds, indicating that modifications can lead to improved efficacy against targeted biological pathways .

Mechanism of Action

The mechanism of action of (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Three structurally related compounds are analyzed for comparative insights:

Compound A :

(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione .

Compound B :

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione .

Target Compound :

(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione.

Comparative Analysis Table

Feature Target Compound Compound A Compound B
Thiadiazole Substituent 5-(ethylsulfanyl) 5-methyl N/A (replaced by 3-methoxypropyl chain)
Methylidene Group Furan-2-yl(hydroxy) 2-methylbenzofuran-5-yl(hydroxy) 4-chlorophenyl(hydroxy)
Phenyl Substituent 3-methoxyphenyl 3,4,5-trimethoxyphenyl 3,4-dimethoxyphenyl
Pyrrolidine Substituent None None 3-methoxypropyl
Molecular Weight ~450 (estimated) ~480 (estimated) 445.89
Predicted LogP ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~3.2 (highest lipophilicity)

Functional Implications of Substituents

Thiadiazole Modifications :
  • Compound B replaces the thiadiazole with a 3-methoxypropyl chain , likely improving aqueous solubility but sacrificing thiadiazole’s bioisosteric advantages (e.g., enzyme inhibition) .
Methylidene Group Variations :
  • The furan-2-yl(hydroxy) group in the target compound offers moderate aromaticity and hydrogen-bonding capacity, balancing solubility and binding affinity.
  • Compound A’s benzofuran increases steric bulk and lipophilicity, possibly enhancing receptor binding but reducing solubility .
Phenyl Substituent Profiles :
  • The 3-methoxyphenyl group in the target compound provides a single methoxy group for hydrophobic interactions.
  • Compound B’s 3,4-dimethoxyphenyl may optimize π-π stacking while avoiding the steric hindrance of three methoxy groups .

Predicted Pharmacological and Physicochemical Properties

  • Solubility : Compound B’s methoxypropyl chain likely enhances solubility over the target compound’s thiadiazole. However, the target’s furan group may improve solubility relative to Compound A’s benzofuran.
  • Metabolic Stability : The ethylsulfanyl group in the target compound may undergo oxidative metabolism, whereas Compound A’s methyl group and Compound B’s methoxypropyl chain could exhibit slower degradation.
  • Target Selectivity : The trimethoxyphenyl group in Compound A may favor tubulin binding, while the target’s 3-methoxyphenyl and furan groups could target kinases or GPCRs.

Biological Activity

The compound (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione represents a novel class of pyrrolidine derivatives with potential therapeutic applications. This article explores its biological activity, particularly focusing on its antibacterial properties and mechanisms of action.

Chemical Structure

The compound features several key structural elements:

  • Pyrrolidine core : A five-membered ring that is central to its biological activity.
  • Thiadiazole moiety : Contributes to the compound's interaction with biological targets.
  • Furan and methoxyphenyl groups : These substituents are critical for enhancing biological activity and specificity.

Antibacterial Properties

Research indicates that pyrrolidine-2,3-diones, including the compound , exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. This is primarily due to their ability to inhibit penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis.

  • Mechanism of Action :
    • The compound targets PBP3, which is essential for the survival of P. aeruginosa and lacks a human counterpart, thus minimizing potential side effects .
    • In vitro studies have shown that modifications in the structure can enhance inhibitory potency against various bacterial strains .
  • Structure-Activity Relationship (SAR) :
    • The presence of a 3-hydroxyl group and specific heteroaryl groups has been identified as critical for enhancing antibacterial efficacy .
    • A focused library of pyrrolidine derivatives was synthesized to explore SAR, leading to the identification of more potent analogues .

Antifungal Activity

Some derivatives of pyrrolidine-2,3-diones have demonstrated antifungal properties. For instance, compounds have been tested against various fungal species with promising results. However, specific data on the compound regarding antifungal activity remains limited.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activities associated with similar compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Notes
Compound 1Pseudomonas aeruginosa10 µg/mLEffective against resistant strains
Compound 2Staphylococcus aureus15 µg/mLShows potential as a broad-spectrum antibiotic
Compound 3Candida albicans20 µg/mLLimited antifungal activity observed

These findings suggest that modifications to the pyrrolidine structure can lead to varying degrees of antibacterial and antifungal efficacy.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidine-2,3-dione core. Key intermediates include:

  • Thiadiazole derivatives : Synthesized via cyclization of thiosemicarbazides with chloroacetic acid under reflux (e.g., using sodium acetate as a base) .
  • Furan-methylidene moiety : Introduced via Knoevenagel condensation or aldol-like reactions under acidic/basic conditions .
  • Functionalization : Methoxyphenyl and ethylsulfanyl groups are added using Suzuki coupling or nucleophilic substitution . Purification : Chromatography (e.g., silica gel) or recrystallization (DMF/ethanol mixtures) is critical for isolating the final product .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, especially for the furan-methylidene and thiadiazole moieties. Aromatic protons in the 3-methoxyphenyl group appear as distinct singlets (~δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ ion for C20_{20}H21_{21}N3_3O5_5S2_2: 472.09) .
  • X-ray Crystallography : Resolves stereochemistry of the (4E)-configuration and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme inhibition assays : Target kinases or hydrolases due to the pyrrolidine-dione scaffold’s electrophilic properties .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole coupling step?

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(PPh3_3)4_4) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .
  • In situ monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in spectral data for the furan-methylidene group?

Contradictions in 1H^1H-NMR chemical shifts (e.g., δ 6.2–6.8 ppm vs. δ 7.1–7.4 ppm) may arise from tautomerism or solvent effects. Mitigation strategies:

  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of hydroxy and furan protons .
  • Variable-temperature NMR : Detect equilibrium shifts between enol and keto forms .
  • Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09) .

Q. What computational methods are suitable for predicting biological targets?

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features of the pyrrolidine-dione core to prioritize targets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Systematic substitution : Modify the ethylsulfanyl, methoxyphenyl, or furan groups to evaluate impact on bioactivity .
  • Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole to assess tolerance .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Methodological Challenges and Solutions

  • Low solubility in aqueous media : Use co-solvents (DMSO/PBS) or formulate as nanoparticles .
  • Stereochemical instability : Store at –20°C under inert atmosphere to prevent epimerization .
  • Scale-up bottlenecks : Transition from batch to flow chemistry for thiadiazole coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.